molecular formula C16H16O3 B7951835 1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethan-1-one

1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethan-1-one

Cat. No.: B7951835
M. Wt: 256.30 g/mol
InChI Key: YZSINMPTPUSMRM-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C16H16O3. It is characterized by the presence of a hydroxy group, a phenylethoxy group, and a ketone group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethan-1-one typically involves the reaction of 2-hydroxy-4-(2-phenylethoxy)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for research purposes.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The hydroxy and ketone groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The phenylethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethan-1-one is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and may influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-[2-hydroxy-4-(2-phenylethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12(17)15-8-7-14(11-16(15)18)19-10-9-13-5-3-2-4-6-13/h2-8,11,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSINMPTPUSMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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